![molecular formula C3H5BrF2O B1381521 3-Bromo-2,2-difluoropropan-1-ol CAS No. 1378745-38-0](/img/structure/B1381521.png)
3-Bromo-2,2-difluoropropan-1-ol
Overview
Description
Scientific Research Applications
Synthesis of CF2-Containing Molecules : The reactivity of 3-Bromo-2,2-difluoropropan-1-ol has been exploited to access CF2-containing molecules. For instance, the reaction of 2,2,3,3-tetrafluorooxetane with organolithium reagents yields 1,1,3-trisubstituted 2,2-difluoropropan-1-ols, while its reaction with Grignard reagents leads to 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols. Such transformations underscore the compound's utility in introducing fluorine atoms into organic frameworks, which is highly desirable in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Yamada et al., 2011).
Advancements in Organic Synthesis : The compound has been used in indium-mediated reactions with aldehydes to afford 1-substituted-2,2-difluorobut-3-en-1-ols, highlighting its role in creating complex fluorinated structures. Moreover, it's involved in palladium-catalyzed gem-difluoroallylation of organoborons, demonstrating high efficiency and selectivity. This process is crucial for drug discovery and development, offering a straightforward route to synthesize fluorinated analogs of biologically active compounds (Kirihara et al., 2000); (Min et al., 2014).
Material Science Applications : In material science, 3-Bromo-2,2-difluoropropan-1-ol aids in the synthesis of novel compounds like ortho-CF2Br-substituted biaryls through Diels–Alder reactions. This highlights its importance in constructing advanced materials with potential applications in electronic devices and photovoltaic cells (Muzalevskiy et al., 2009).
Development of Fluorinated Pharmaceuticals : The compound's utility extends to the pharmaceutical industry, where its derivatives facilitate the synthesis of difluoromethyl-substituted 2,3-dihydrobenzoheteroles, showcasing the potential for developing novel therapeutic agents with improved pharmacokinetic properties (Fujita et al., 2014).
properties
IUPAC Name |
3-bromo-2,2-difluoropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrF2O/c4-1-3(5,6)2-7/h7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHRVTXINIMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,2-difluoropropan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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